molecular formula C19H22N4O4 B11357224 2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11357224
M. Wt: 370.4 g/mol
InChI Key: DWPRXCZOKKXHKD-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a nitrophenoxy group, a pyridinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-nitrophenol with an appropriate alkylating agent to form the nitrophenoxy intermediate. This intermediate is then reacted with a piperazine derivative that has been functionalized with a pyridinyl group. The final step involves the formation of the ethanone moiety through a suitable carbonylation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Alcohol derivative: Formed by the reduction of the carbonyl group.

    Substituted derivatives: Formed by nucleophilic substitution of the nitrophenoxy group.

Scientific Research Applications

2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl and piperazinyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the nitrophenoxy group allows for specific interactions with biological targets, while the pyridinyl and piperazinyl groups enhance its binding affinity and specificity.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22N4O4/c24-19(15-27-18-6-4-17(5-7-18)23(25)26)22-13-11-21(12-14-22)10-8-16-3-1-2-9-20-16/h1-7,9H,8,10-15H2

InChI Key

DWPRXCZOKKXHKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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